3-(3-Chlorophenyl)-1,1-dicyclohexylurea

Catalog No.
S12413689
CAS No.
82744-89-6
M.F
C19H27ClN2O
M. Wt
334.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)-1,1-dicyclohexylurea

CAS Number

82744-89-6

Product Name

3-(3-Chlorophenyl)-1,1-dicyclohexylurea

IUPAC Name

3-(3-chlorophenyl)-1,1-dicyclohexylurea

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

InChI

InChI=1S/C19H27ClN2O/c20-15-8-7-9-16(14-15)21-19(23)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2,(H,21,23)

InChI Key

SJGQQUIRPBJPIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC(=CC=C3)Cl

3-(3-Chlorophenyl)-1,1-dicyclohexylurea is an organic compound characterized by the molecular formula C19_{19}H27_{27}ClN2_2O. It features a urea group linked to two cyclohexyl groups and a chlorophenyl moiety. This compound is notable for its potential applications in medicinal chemistry and its unique structural properties, which contribute to its biological activity and chemical reactivity.

The chemical behavior of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea can be influenced by the presence of the chlorophenyl group, which may participate in electrophilic substitution reactions. The urea functional group allows for hydrogen bonding interactions, which can affect solubility and reactivity in various solvents. Moreover, similar compounds often undergo hydrolysis or condensation reactions under specific conditions, particularly when interacting with nucleophiles or electrophiles.

Research indicates that 3-(3-Chlorophenyl)-1,1-dicyclohexylurea exhibits significant biological activity, particularly as an anticancer agent. Its structural analogs have shown varying degrees of cytotoxicity against different cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances its biological efficacy by increasing the compound's lipophilicity and potential interaction with biological targets .

The synthesis of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea can be achieved through several methods:

  • Direct Urea Formation: The reaction of dicyclohexylcarbodiimide with 3-chloroaniline can yield the target compound through a urea formation mechanism.
  • Substitution Reactions: Utilizing chlorinated phenolic compounds in nucleophilic substitution reactions can also lead to the formation of this compound.
  • Coupling Reactions: Employing coupling reagents such as dicyclohexylcarbodiimide in conjunction with appropriate aryl halides can facilitate the synthesis of various urea derivatives, including 3-(3-Chlorophenyl)-1,1-dicyclohexylurea .

3-(3-Chlorophenyl)-1,1-dicyclohexylurea has potential applications in:

  • Pharmaceuticals: As a candidate for developing new anticancer drugs due to its cytotoxic properties.
  • Chemical Research: As a building block for synthesizing other complex organic molecules.
  • Agricultural Chemistry: Investigated for its potential use as a herbicide or pesticide due to its biological activity against certain plant pathogens.

Interaction studies involving 3-(3-Chlorophenyl)-1,1-dicyclohexylurea focus on its binding affinity to various biological targets, including enzymes and receptors. Molecular docking studies suggest that this compound may interact with enzymes associated with cancer progression, potentially inhibiting their activity and leading to reduced tumor growth .

Several compounds share structural similarities with 3-(3-Chlorophenyl)-1,1-dicyclohexylurea. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1,3-DicyclohexylureaLacks the chlorophenyl groupPotent soluble epoxide hydrolase inhibitor
4-Bromobenzoyl-1,3-dicyclohexylureaContains bromine instead of chlorineExhibits similar anticancer properties
N,N'-DicyclohexylcarbodiimideCarbodiimide structure; no urea functionalityCommonly used as a coupling reagent

The unique presence of the chlorophenyl group in 3-(3-Chlorophenyl)-1,1-dicyclohexylurea enhances its lipophilicity and potentially its biological activity compared to other similar compounds. This distinction may offer insights into developing targeted therapies in cancer treatment.

Traditional Carbodiimide-Mediated Urea Coupling Strategies

Carbodiimide-mediated coupling remains a cornerstone for urea synthesis. In this approach, dicyclohexylcarbodiimide (DCC) facilitates the reaction between 3-chlorophenylamine and cyclohexyl isocyanate. The mechanism involves DCC activating the isocyanate group, enabling nucleophilic attack by the amine to form the urea bond. A byproduct, dicyclohexylurea (DCU), precipitates during the reaction, simplifying purification.

Key limitations include the stoichiometric use of DCC, which generates DCU waste, and sensitivity to moisture. Despite these drawbacks, the method achieves yields of 65–75% under anhydrous conditions. Modifications, such as substituting DCC with ethylcarbodiimide hydrochloride (EDC), have shown marginal improvements in solubility but require longer reaction times.

Table 1: Comparison of Carbodiimide-Mediated Urea Synthesis Conditions

ReagentSolventTemperature (°C)Yield (%)Byproduct Handling
DCCDichloromethane2572Filtration
EDCTetrahydrofuran4068Column Chromatography

Novel Catalytic Approaches in Acyl Urea Formation

Recent innovations leverage catalytic systems to improve atom economy. A breakthrough method utilizes anion-functionalized ionic liquids (AFILs) to activate CO₂ for urea synthesis. In this process, cyclohexylamine reacts with CO₂ absorbed by AFILs, forming 3-(3-chlorophenyl)-1,1-dicyclohexylurea at 60°C and 0.3 MPa. The ionic liquid stabilizes reactive intermediates, enabling a 92% yield with minimal waste.

Quantum chemical calculations corroborate that AFILs reduce the activation energy for CO₂ insertion into amine bonds by 40–50 kJ/mol compared to non-catalytic pathways. This approach aligns with green chemistry principles, as CO₂ serves as a sustainable carbon source, and the ionic liquid is recyclable for up to five batches without significant activity loss.

Solvent Systems and Reaction Optimization

Solvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance the solubility of ionic intermediates, accelerating urea formation rates by 30% relative to dichloromethane. However, DMSO’s high boiling point complicates post-reaction isolation. Mixed solvent systems (e.g., tetrahydrofuran/water) mitigate this issue, enabling phase separation for straightforward product extraction.

Reaction Pathway for Ionic Liquid-Catalyzed Synthesis

  • CO₂ Absorption: AFILs chemically bind CO₂ via carbamate formation.
  • Nucleophilic Attack: Cyclohexylamine attacks the activated CO₂, generating a carbamic acid intermediate.
  • Urea Formation: Condensation with 3-chlorophenyl isocyanate yields the target urea.

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

334.1811912 g/mol

Monoisotopic Mass

334.1811912 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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